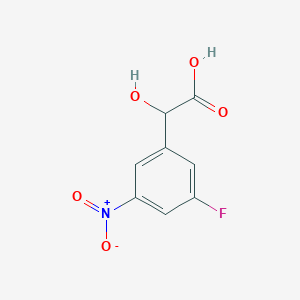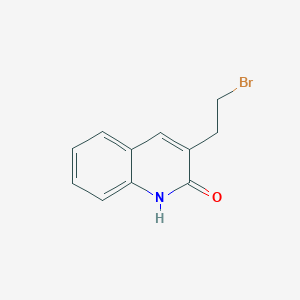
8-(Trimethylsilyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compoundQuinoline itself is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trimethylsilyl)quinoline typically involves the introduction of a trimethylsilyl group to the quinoline ring. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Trimethylsilyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-(Trimethylsilyl)quinoline has a variety of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including those with trimethylsilyl groups, are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 8-(Trimethylsilyl)quinoline and its derivatives often involves interaction with biological targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases. The trimethylsilyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its wide range of biological activities.
8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure
Uniqueness: 8-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
134050-43-4 |
|---|---|
Molekularformel |
C12H15NSi |
Molekulargewicht |
201.34 g/mol |
IUPAC-Name |
trimethyl(quinolin-8-yl)silane |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
InChI-Schlüssel |
AZMSHDUCKRGHAE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)

![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)
![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)

![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)


![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)



